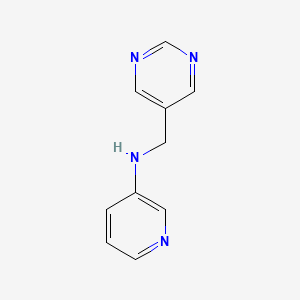

N-(pyrimidin-5-ylmethyl)pyridin-3-amine

Description

N-(Pyrimidin-5-ylmethyl)pyridin-3-amine is a secondary amine featuring a pyridine ring substituted at the 3-position with an amine group linked to a pyrimidin-5-ylmethyl moiety. This structure combines aromatic heterocycles (pyridine and pyrimidine), which confer unique electronic and steric properties.

Properties

Molecular Formula |

C10H10N4 |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

N-(pyrimidin-5-ylmethyl)pyridin-3-amine |

InChI |

InChI=1S/C10H10N4/c1-2-10(7-11-3-1)14-6-9-4-12-8-13-5-9/h1-5,7-8,14H,6H2 |

InChI Key |

COKWNVKLCYKOAB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)NCC2=CN=CN=C2 |

Origin of Product |

United States |

Preparation Methods

Synthesis via Condensation of Pyridine Derivatives with Pyrimidine Aldehydes

A notable method involves the condensation of 3-methylpyridin-2-amine with pyrimidine-5-carbaldehyde, followed by cyclization to form the target compound. This approach is detailed in a 2019 study, where the process is described as a modified literature-known reaction, emphasizing efficiency and yield improvement.

| Step | Reactants | Conditions | Product | Reference |

|---|---|---|---|---|

| 1 | 3-methylpyridin-2-amine + pyrimidine-5-carbaldehyde | Reflux in suitable inert solvent (e.g., ethanol or toluene) | N-(pyrimidin-5-ylmethyl)pyridin-2-amine |

- The reaction involves nucleophilic addition of the amine to the aldehyde, followed by cyclization.

- Use of acid catalysts such as p-toluenesulfonic acid can accelerate the process.

- Water removal via azeotropic distillation enhances yield.

Use of Modified Mannich-Type Reactions

Another approach involves Mannich-type reactions where formaldehyde derivatives react with pyridine and pyrimidine components under acidic conditions, leading to N-alkylation at the pyridine nitrogen. This method, while less common, offers a route to generate the N-(pyrimidin-5-ylmethyl) substituent directly on the pyridine ring.

Multi-Step Synthetic Routes Based on Intermediates

Synthesis via Nucleophilic Substitution on Activated Pyridine

A multi-step process involves activating the pyridine ring, typically through halogenation at the 3-position, followed by nucleophilic substitution with a pyrimidine derivative bearing a suitable leaving group (e.g., halide or sulfonate).

- Step 1: Bromination of pyridin-3-amine to produce 3-bromopyridine.

- Step 2: Nucleophilic substitution with pyrimidine-5-ylmethylamine or its derivatives.

- Step 3: Purification and isolation of the final compound.

This method is supported by patent literature, notably in WO2017189339A1, which describes a process involving toluene as a solvent and azeotropic removal of water to facilitate the formation of the key intermediate.

Reductive Amination Strategy

Another viable route involves reductive amination of pyridine-3-carbaldehyde with pyrimidine-5-ylmethylamine:

- Step 1: Formation of an imine intermediate between pyridine-3-carbaldehyde and pyrimidine-5-ylmethylamine.

- Step 2: Reduction with borohydride reagents (e.g., sodium borohydride or lithium aluminum hydride) to yield N-(pyrimidin-5-ylmethyl)pyridin-3-amine.

This method benefits from high selectivity and is supported by patent procedures emphasizing the use of inert solvents and controlled reaction conditions.

Specific Patent-Backed Synthesis Pathways

WO2017189339A1 Methodology

This patent describes a comprehensive process involving:

- Formation of a key intermediate by reacting a pyridine derivative with pyrimidine-5-carbaldehyde in toluene.

- Water removal via Dean-Stark apparatus to drive the reaction.

- Subsequent steps include methylation or alkylation to introduce the pyrimidin-5-ylmethyl group.

- Final reduction with borohydride to obtain the target amine.

| Step | Reagents | Solvent | Temperature | Notes | Reference |

|---|---|---|---|---|---|

| A | Pyridine-3-carbaldehyde + pyrimidine-5-carbaldehyde | Toluene | Reflux (~110°C) | Water removal via Dean-Stark |

Alternative Routes from Patent Literature

Other patents, such as EP3333162A1, describe similar multi-step processes involving nitration, reduction, and subsequent alkylation to synthesize related pyridin- and pyrimidine-based compounds, which can be adapted for this compound.

Summary of Key Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(pyrimidin-5-ylmethyl)pyridin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of pyridine-3-carboxylic acid derivatives.

Reduction: Formation of this compound derivatives with reduced functional groups.

Substitution: Formation of various substituted pyridine and pyrimidine derivatives.

Scientific Research Applications

N-(pyrimidin-5-ylmethyl)pyridin-3-amine has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Employed in the study of enzyme inhibitors and receptor binding studies.

Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(pyrimidin-5-ylmethyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptor proteins, modulating their signaling pathways and leading to various biological effects .

Comparison with Similar Compounds

Functional Group Modifications

- Amine vs. Amide Derivatives :

- N-(5-Iodopyridin-3-yl)pivalamide () : Replacement of the amine with a pivalamide group reduces nucleophilicity but enhances stability against oxidation. This modification is common in prodrug design.

- N,N-Dimethyl-3-nitropyridin-2-amine () : The nitro group (electron-withdrawing) decreases amine basicity compared to the pyrimidinylmethyl group, altering reactivity in electrophilic substitutions .

Table 2: Functional Group Influence on Properties

| Compound | Functional Group | Key Property Change |

|---|---|---|

| N-(Pyrimidin-5-ylmethyl)pyridin-3-amine | Secondary amine | High nucleophilicity |

| N-(5-Iodopyridin-3-yl)pivalamide | Amide | Reduced reactivity |

| N,N-Dimethyl-3-nitropyridin-2-amine | Nitro group | Lower basicity |

Biological Activity

N-(Pyrimidin-5-ylmethyl)pyridin-3-amine is a heterocyclic compound notable for its dual pyridine and pyrimidine structure, which contributes to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Structure and Properties

- Molecular Formula : C10H10N4

- Molecular Weight : Approximately 198.21 g/mol

- Key Functional Groups : Pyridine ring, pyrimidine moiety, and amine group.

The unique structural arrangement of this compound allows it to interact with various biological targets, making it a candidate for further pharmacological studies.

The mechanism of action for this compound primarily involves:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, blocking substrate access. This inhibition can disrupt critical biological pathways associated with various diseases.

- Receptor Interaction : It modulates signaling pathways by interacting with receptor proteins, leading to various biological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Properties

The compound has shown potential as an inhibitor of various bacterial strains and may be effective against mycobacterial infections such as tuberculosis. Its derivatives have been tested for growth inhibition against Mycobacterium tuberculosis (M.tb) with promising results .

2. Antiproliferative Activity

This compound has demonstrated antiproliferative effects against several cancer cell lines. The structure–activity relationship (SAR) studies indicate that modifications in functional groups significantly affect the compound's potency against cancer cells:

| Cell Line | IC50 (µM) | Notable Modifications |

|---|---|---|

| HeLa | 0.058 | Presence of -OH groups |

| MDA-MB-231 | 0.0046 | Combination of OMe and OH groups |

| A375 | 1.7 | NH2 and CH3 substitutions |

These results suggest that the incorporation of hydroxyl (-OH) and amino (-NH2) groups enhances the compound's antiproliferative activity .

Case Studies

Several studies have focused on the biological activity of derivatives related to this compound:

- Study on Enzyme Inhibitors : A series of pyrimidine derivatives were synthesized and evaluated for their inhibitory effects on neuronal nitric oxide synthase (nNOS). The findings revealed that certain modifications led to improved selectivity and potency, highlighting the potential for developing targeted therapies for neurodegenerative diseases .

- Antimycobacterial Activity : Research identified several analogs with significant activity against M.tb, demonstrating low toxicity and good stability in biological systems. These compounds exhibited high efficacy in vitro and showed promise in in vivo models .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(pyrimidin-5-ylmethyl)pyridin-3-amine, and how can reaction yields be improved?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, triflumezopyrim synthesis (a structurally related compound) involves reacting N-(pyrimidin-5-ylmethyl)pyridin-2-amine with activated carbonyl intermediates under Schotten-Baumann conditions . Key steps include:

- Using oxalyl chloride to generate acyl chlorides from carboxylic acids.

- Employing triethylamine as a base to deprotonate amines and facilitate coupling.

- Monitoring reaction progress via TLC and optimizing column chromatography for purification.

- Yield Optimization : Low yields (e.g., 26% in triflumezopyrim synthesis) may arise from steric hindrance or competing side reactions. Strategies include:

- Temperature control (e.g., slow addition at 0°C to minimize byproducts).

- Solvent selection (e.g., dichloromethane for better solubility of intermediates).

- Catalytic additives (e.g., DMF as a catalyst in acyl chloride formation) .

Q. How is the structural characterization of this compound performed, and what crystallographic tools are recommended?

- Techniques : Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural determination. For example, the crystal structure of 3-methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine (a derivative) was resolved using Mo Kα radiation (λ = 0.71073 Å) and refined via SHELXL .

- Data Collection : Use a Bruker APEX-II diffractometer with φ and ω scans for high completeness (>99%).

- Refinement : SHELX software (SHELXL-2018/3) is recommended for small-molecule refinement due to its robust handling of displacement parameters and hydrogen bonding networks .

Advanced Research Questions

Q. What strategies are employed to analyze the compound’s potential as a bioactive intermediate in agrochemical or pharmaceutical applications?

- Biological Screening :

- Insecticidal Activity : Derivatives like triflumezopyrim target Nilaparvata lugens (rice pests). Bioassays involve in vivo efficacy studies on pest mortality and feeding inhibition .

- Enzyme Modulation : For receptor targets (e.g., mGlu4), use electrophysiology or calcium flux assays to assess allosteric modulation. Structural analogs like VU0418506 (a pyrazolopyridine derivative) were evaluated via radioligand binding and functional assays .

Q. How can contradictions in spectroscopic or crystallographic data between studies be resolved?

- Case Study : Discrepancies in NMR shifts or unit cell parameters may arise from polymorphism or solvent effects.

- Resolution Steps :

- Reproduce synthesis and crystallization under identical conditions.

- Validate purity via HPLC (>98%) and elemental analysis.

- Compare experimental data with density functional theory (DFT)-calculated spectra for consistency .

Q. What advanced techniques are used to study the compound’s stability and degradation pathways under varying conditions?

- Stability Studies :

- Thermal Analysis : Use differential scanning calorimetry (DSC) to assess decomposition temperatures.

- Hydrolytic Stability : Expose the compound to acidic/basic conditions (pH 1–13) and monitor degradation via LC-MS.

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.